1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a chlorine atom at the 3-position of the carboxylic acid group enhances its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare various substituted derivatives of pyrrolopyridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, cyclization, and purification using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to oxides or reduced forms of the compound.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit fibroblast growth factor receptors (FGFRs)
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induced apoptosis in cancer cells . The pathways involved include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the chlorine substitution.
1H-Pyrazolo[3,4-b]pyridine: A structurally similar compound with a different nitrogen arrangement in the ring.
1H-Pyrrolo[2,3-c]pyridine: Another isomer with a different ring fusion pattern.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This substitution can significantly alter the compound’s interaction with biological targets, making it a valuable molecule for drug development and other applications.
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLJZKORASCKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2Cl)C(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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